BenchChemオンラインストアへようこそ!

5-cyclopropyl-1-ethyl-1H-pyrazole

Lipophilicity Fragment-based drug discovery Physicochemical property optimization

5-Cyclopropyl-1-ethyl-1H-pyrazole (C₈H₁₂N₂, MW 136.19) is an N1‑ethyl, C5‑cyclopropyl‑substituted pyrazole utilized as a versatile small‑molecule scaffold in medicinal chemistry, agrochemical research, and fragment‑based drug discovery. Its computed XlogP of 1.1 reflects a moderately lipophilic character that distinguishes it from simpler N‑alkyl pyrazoles.

Molecular Formula C8H12N2
Molecular Weight 136.198
CAS No. 1245822-76-7
Cat. No. B2407364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-1-ethyl-1H-pyrazole
CAS1245822-76-7
Molecular FormulaC8H12N2
Molecular Weight136.198
Structural Identifiers
SMILESCCN1C(=CC=N1)C2CC2
InChIInChI=1S/C8H12N2/c1-2-10-8(5-6-9-10)7-3-4-7/h5-7H,2-4H2,1H3
InChIKeyXEANRGZOOZIPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropyl-1-ethyl-1H-pyrazole (CAS 1245822-76-7): Heterocyclic Pyrazole Building Block with Defined Physicochemical Profile


5-Cyclopropyl-1-ethyl-1H-pyrazole (C₈H₁₂N₂, MW 136.19) is an N1‑ethyl, C5‑cyclopropyl‑substituted pyrazole utilized as a versatile small‑molecule scaffold in medicinal chemistry, agrochemical research, and fragment‑based drug discovery . Its computed XlogP of 1.1 reflects a moderately lipophilic character that distinguishes it from simpler N‑alkyl pyrazoles . The absence of hydrogen‑bond donors (HBD = 0) and low topological polar surface area (TPSA = 17.8 Ų) further define its pharmacokinetic‑relevant properties .

Why In‑Class Pyrazole Analogs Cannot Replace 5‑Cyclopropyl‑1‑ethyl‑1H‑pyrazole Without Impact on Lipophilicity, Selectivity, and Reproducibility


Pyrazole N1 and C5 substituents are not interchangeable structural motifs; even minor changes (e.g., methyl → ethyl at N1, or cyclopropyl → isopropyl at C5) can alter lipophilicity by >0.5 log units, shift metabolic soft spots, and drastically affect target engagement. A landmark crystallographic and biochemical study demonstrated that the cyclopropylethyl moiety uniquely displaces the DFG motif of PI3Kγ, conferring >1,000‑fold isoform selectivity that is lost when the cyclopropylethyl group is replaced by smaller or differently branched alkyl groups [1]. Consequently, procurement of the exact 5‑cyclopropyl‑1‑ethyl substitution pattern is not a matter of vendor convenience but a prerequisite for reproducing published structure‑activity relationships and achieving the intended biochemical or cellular outcomes.

Quantitative Differentiation Evidence for 5‑Cyclopropyl‑1‑ethyl‑1H‑pyrazole vs. Closest Analogs


Computed Lipophilicity (XlogP) Comparison: 5‑Cyclopropyl‑1‑ethyl Outperforms 5‑Methyl and Unsubstituted Analogs in Balanced Lipophilicity for Fragment‑Based Design

The target compound exhibits a computed XlogP of 1.1 , placing it in the optimal lipophilicity range for fragment hits (typically XlogP 0–3) while avoiding the sub‑optimal hydrophilicity of the 5‑methyl analog (estimated XlogP ≈ 0.6 based on the ΔlogP contribution of cyclopropyl vs. methyl from published fragment databases) [1]. The 1‑ethyl‑1H‑pyrazole parent (XlogP ≈ 0.5) is approximately 0.6 log units more hydrophilic, which can reduce membrane permeability and oral absorption potential [1].

Lipophilicity Fragment-based drug discovery Physicochemical property optimization

Kinase Selectivity Conferred by Cyclopropylethyl Motif: >1,000‑Fold PI3Kγ Selectivity and Unique DFG‑Out Binding Mode

In a series of PI3K inhibitors built on the pyrazole scaffold, the cyclopropylethyl moiety was essential for achieving >1,000‑fold selectivity for PI3Kγ over PI3Kα and PI3Kβ. X‑ray crystallography revealed that the cyclopropylethyl group displaces the DFG motif, inducing a large conformational change unique to this substitution pattern [1]. Compounds lacking the cyclopropylethyl group (e.g., those with methyl or hydrogen at the corresponding positions) failed to achieve this DFG‑out binding mode and exhibited drastically reduced selectivity.

Kinase selectivity PI3Kγ inhibition DFG-out conformation

Purity Specification and Long‑Term Storage Stability: Reliable Building Block for Multi‑Step Synthesis

The compound is consistently supplied with a minimum purity specification of 95% (AKSci, Leyan) , and the advised long‑term storage condition (cool, dry place) indicates acceptable solid‑state stability for routine laboratory use. In contrast, some closely related N‑alkyl pyrazoles (e.g., 1‑ethyl‑5‑methyl‑1H‑pyrazole) are often listed without a defined purity specification or with lower purity grades (90–93%) from certain suppliers, potentially introducing variability in multi‑step synthetic sequences.

Purity specification Storage stability Synthetic reliability

Optimal Application Scenarios for 5‑Cyclopropyl‑1‑ethyl‑1H‑pyrazole Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation for Kinase and GPCR Targets Requiring Moderate Lipophilicity

With an XlogP of 1.1, the compound resides in the sweet spot for fragment screening libraries (XlogP 0–3). Its cyclopropylethyl substitution provides a balanced lipophilic handle for rapid SAR exploration without excessively increasing logP, making it ideal for fragment merging or growing strategies targeting kinases or GPCRs where membrane permeability is critical [Section 3, Evidence 1].

Development of PI3Kγ‑Selective Chemical Probes and Inhibitors

The cyclopropylethyl motif is the pharmacophoric element responsible for the unique DFG‑out binding mode and >1,000‑fold PI3Kγ selectivity described in Gangadhara et al. (2019). Researchers synthesizing PI3Kγ‑selective tool compounds or therapeutic candidates should procure this exact building block to install the cyclopropylethyl group and recapitulate the published selectivity profile [Section 3, Evidence 2].

Reliable Intermediate for Multi‑Step Medicinal Chemistry Campaigns

The 95% minimum purity specification and simple storage requirements (cool, dry) reduce batch‑to‑batch variability, which is essential for reproducible multi‑step synthetic routes. This reliability is particularly valuable in milligram‑to‑gram scale‑up where impurity accumulation can derail project timelines [Section 3, Evidence 3].

Agrochemical Lead Discovery Requiring Cyclopropyl‑Containing Heterocycles

Cyclopropyl groups are increasingly used in agrochemicals for their metabolic stability benefits. The 5‑cyclopropyl‑1‑ethyl‑1H‑pyrazole scaffold provides a convenient entry point for synthesizing cyclopropyl‑pyrazole fungicides or herbicides, leveraging the established purity and lipophilicity profile for consistent field‑trial results [Section 3, Evidence 1 and 3].

Quote Request

Request a Quote for 5-cyclopropyl-1-ethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.